3,4,5-Trimethoxyphenylacetaldehyde is an organic compound with the chemical formula and a molecular weight of 210.23 g/mol. It is classified as an aromatic aldehyde due to the presence of an aldehyde functional group attached to a phenyl ring that is further substituted with three methoxy groups. This compound is notable for its applications in organic synthesis and medicinal chemistry.
3,4,5-Trimethoxyphenylacetaldehyde can be derived from various synthetic routes involving the modification of phenolic compounds. Its classification falls under the category of aromatic aldehydes, which are characterized by having a carbonyl group directly attached to an aromatic ring. The compound is also related to other methoxy-substituted phenyl compounds, which are important in pharmacological research.
The synthesis of 3,4,5-trimethoxyphenylacetaldehyde can be achieved through several methods:
These methods highlight the versatility of synthetic pathways available for producing this compound.
The molecular structure of 3,4,5-trimethoxyphenylacetaldehyde features a phenyl ring with three methoxy groups (-OCH₃) at the 3, 4, and 5 positions relative to the aldehyde group (-CHO). The structural representation can be summarized as follows:
This structure contributes to its chemical reactivity and potential biological activity.
3,4,5-Trimethoxyphenylacetaldehyde participates in various chemical reactions typical of aldehydes:
These reactions are significant in synthetic organic chemistry for constructing more complex molecules from simpler precursors.
The physical properties of 3,4,5-trimethoxyphenylacetaldehyde include:
These properties are essential for understanding its behavior in various chemical environments.
3,4,5-Trimethoxyphenylacetaldehyde finds applications primarily in scientific research:
3,4,5-Trimethoxyphenylacetaldehyde features a phenyl ring substituted with methoxy (–OCH₃) groups at positions 3, 4, and 5, and an acetaldehyde (–CH₂CHO) functional group attached to the benzylic carbon. This substitution pattern creates a symmetrical arrangement of methoxy groups around the phenyl ring, distinguishing it from isomers like 2,4,5-trimethoxyphenylacetaldehyde (CAS 22973-79-1) [5]. Systematic naming follows IUPAC conventions as 2-(3,4,5-trimethoxyphenyl)acetaldehyde. Alternative designations include 3,4,5-trimethoxybenzeneacetaldehyde and the CAS registry number 5320-31-0 [2] [3]. The canonical SMILES representation (COC1=CC(=CC(=C1OC)OC)CC=O) and InChIKey (PDZYOCOHQGFKLC-UHFFFAOYSA-N) provide unique machine-readable identifiers essential for database searches and cheminformatics applications [2].
Table 1: Nomenclature and Identifiers of 3,4,5-Trimethoxyphenylacetaldehyde
| Nomenclature System | Identifier |
|---|---|
| IUPAC Name | 2-(3,4,5-Trimethoxyphenyl)acetaldehyde |
| CAS Registry Number | 5320-31-0 |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC=O |
| InChIKey | PDZYOCOHQGFKLC-UHFFFAOYSA-N |
| Common Synonyms | 3,4,5-Trimethoxybenzeneacetaldehyde; Mescaline metabolite aldehyde |
The compound possesses the molecular formula C₁₁H₁₄O₄, confirmed across multiple analytical sources [1] [2] [3]. Its molecular weight is 210.226 g/mol, calculated as follows:
While experimental spectra are not fully detailed in the provided sources, key inferences can be drawn:
The compound exhibits limited water solubility but dissolves readily in polar organic solvents (ethanol, acetone, ethyl acetate) and moderately in hydrophobic solvents (toluene) [3] [7]. Key thermodynamic properties include:
Table 2: Thermodynamic Properties of 3,4,5-Trimethoxyphenylacetaldehyde
| Property | Value | Conditions |
|---|---|---|
| Density | 1.089 g/cm³ | 20°C |
| Boiling Point | 318.4°C | 760 mmHg |
| Flash Point | 132.8°C | Closed cup |
| Vapor Pressure | 0.000497 mmHg | 25°C |
| Log P (Partition Coefficient) | 0.9–1.45 (XLogP3 = 0.9) | Octanol/water |
| Refractive Index | 1.496 | 20°C |
Table 3: Solubility Profile in Pure Solvents
| Solvent | Approx. Solubility (g/L) | HSP δTotal (MPa1/2) |
|---|---|---|
| Water | <1 (insoluble) | 47.8 |
| Methanol | High (>100) | 29.7 |
| Ethanol | High (>100) | 26.2 |
| Acetone | High (>100) | 19.9 |
| Ethyl Acetate | Moderate (50–100) | 18.2 |
| Toluene | Low (10–50) | 18.0 |
The compound’s solubility correlates with solvents having δP = 5–10 MPa1/2 and δH = 5–15 MPa1/2. Its crystallization from water-ethanol mixtures is feasible due to low aqueous solubility [4] [7].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4